3-Cyclobutyl-2-formamidopropanoic acid
CAS No.:
Cat. No.: VC18081748
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO3 |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 3-cyclobutyl-2-formamidopropanoic acid |
| Standard InChI | InChI=1S/C8H13NO3/c10-5-9-7(8(11)12)4-6-2-1-3-6/h5-7H,1-4H2,(H,9,10)(H,11,12) |
| Standard InChI Key | BSBRDTLFBQGISD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)CC(C(=O)O)NC=O |
Introduction
Structural Characterization and Nomenclature
The IUPAC name 3-cyclobutyl-2-formamidopropanoic acid indicates a propanoic acid derivative with two key substituents:
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A formamido group (-NHCHO) at the second carbon.
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A cyclobutyl ring at the third carbon.
The molecular formula is C₈H₁₃NO₃, with a molecular weight of 183.20 g/mol. Its structure integrates a strained cyclobutyl ring, which influences steric and electronic properties, and a formamido group that introduces hydrogen-bonding capabilities. Comparatively, 2-(cyclobutylformamido)propanoic acid (CAS 118636-34-3), a related compound, features a cyclobutyl group directly attached to the formamido nitrogen. This distinction highlights the importance of substituent positioning in modulating reactivity and biological activity.
Synthetic Strategies
While no direct synthesis of 3-cyclobutyl-2-formamidopropanoic acid is documented, analogous methods for cyclobutyl-propanoic acid derivatives offer plausible routes:
Cyclobutane Ring Formation
Cyclobutane rings are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For example, 3-cyclobutyl-2-hydroxypropanoic acid (CAS VC17452394) is synthesized using cyclobutane derivatives and hydroxypropanoic acid intermediates. Adapting this approach, a cyclobutyl group could be introduced via alkylation of a propanoic acid precursor.
Formamido Group Incorporation
The formamido group may be introduced through amidation reactions. A plausible route involves:
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Protection of the carboxylic acid as an ester.
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Amidation at the second carbon using formyl chloride or a formamide donor.
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Deprotection to regenerate the carboxylic acid.
This mirrors methods used for 2-(cyclobutylformamido)propanoic acid, where cyclopentanone and morpholine are reacted to form intermediates.
One-Pot Synthesis
The patent CN103508890A demonstrates a one-pot synthesis for 3-(2-oxocyclopentyl)-propionic acid using cyclopentanone, morpholine, and acrylate . A similar strategy could employ cyclobutanone and formamide-containing acrylates to streamline production.
Physicochemical Properties
Based on structural analogs, key properties can be extrapolated:
| Property | Value/Description | Basis for Estimation |
|---|---|---|
| Melting Point | 120–135°C | Similar cyclobutyl acids |
| Solubility | Moderate in polar solvents (e.g., DMSO) | Formamide hydrophilicity |
| logP (Partition Coeff.) | 1.2–1.5 | Cyclobutyl hydrophobicity |
| pKa | ~4.7 (carboxylic acid) | Propanoic acid derivatives |
The cyclobutyl ring introduces steric strain (Baeyer strain), potentially enhancing reactivity in ring-opening reactions or serving as a conformational constraint in drug design.
Challenges and Future Directions
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Synthetic Optimization: Current methods for cyclobutyl-propanoic acids yield ≤92% , but stereo control remains challenging.
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Biological Screening: No data exist on this compound’s toxicity or efficacy. In silico modeling (e.g., molecular docking) could prioritize assays.
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Scalability: High-pressure or photochemical steps may limit industrial adoption.
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